Methyl 3-hydroxyquinoline-8-carboxylate
Description
Methyl 3-hydroxyquinoline-8-carboxylate (CAS: 315228-51-4) is a quinoline derivative characterized by a hydroxy group at the 3-position and a methyl ester at the 8-carboxyl position. Its molecular formula is C₁₂H₉NO₄, with a molecular weight of 231.21 g/mol. This compound is structurally significant due to its dual functional groups, which enable diverse reactivity and applications in coordination chemistry, pharmaceuticals, and materials science. The hydroxy group facilitates metal chelation, while the ester group offers opportunities for further synthetic modifications .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-hydroxyquinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-7-5-8(13)6-12-10(7)9/h2-6,13H,1H3 |
InChI Key |
LFXVDSOQRJVXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Table 2: Physical Properties Comparison
Functional and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: this compound’s hydroxy group acts as an electron donor, enhancing metal-binding affinity. In contrast, nitro (NO₂) or bromo (Br) substituents in analogues like Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate or Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate increase electrophilicity, favoring nucleophilic substitution reactions . Fluorinated derivatives (e.g., Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate) exhibit improved metabolic stability and membrane permeability, making them superior candidates for pharmaceuticals .
- Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to its bidentate O,O-donor system. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, however, shows weaker coordination due to steric hindrance from bromine .
Preparation Methods
Formation of 3,8-Dimethylquinoline
The foundational step in several industrial routes involves the condensation of o-toluidine derivatives with methacrolein. As detailed in EP0417543A2, this reaction occurs in 70–90% sulfuric acid with iodine or iodine compounds as catalysts. The methacrolein acts as a two-carbon synthon, facilitating annulation to form the quinoline core. Critical to this step is the suppression of polymethacrylate by-products, which reduce yields by 5–10%. Substituted o-toluidines (e.g., halogenated or nitro derivatives) tolerate these conditions, enabling modular synthesis of diverse quinoline analogs.
Oxidation to 3-Methylquinoline-8-Carboxylic Acid
The 8-methyl group of 3,8-dimethylquinoline undergoes selective oxidation using nitric acid (1.2–3.0 mol equivalents) in concentrated sulfuric acid with vanadium ions as catalysts. This exothermic reaction proceeds optimally at 70–130°C, with higher temperatures (>150°C) inducing foam formation due to residual by-products. The vanadium ions enhance the oxidation kinetics, achieving complete conversion within 10–20 hours. Post-reaction, the sulfuric acid medium is concentrated via distillation to isolate the carboxylic acid intermediate.
Esterification to Methyl 3-Hydroxyquinoline-8-Carboxylate
Esterification of 3-methylquinoline-8-carboxylic acid is achieved by refluxing with methanol in the presence of acid catalysts (e.g., H₂SO₄). Notably, US9714238B2 isolates this compound via extraction with chloroform, though specific reaction parameters are proprietary. Academic protocols for analogous esters (e.g., ethyl 4-hydroxy-2-methylquinoline-3-carboxylate) employ polar aprotic solvents like N,N-dimethylacetamide and base-mediated conditions, suggesting adaptability to methyl ester formation.
Direct Cyclocondensation Approaches
Isatoic Anhydride-Based Cyclization
A complementary method, adapted from Beilstein Journal of Organic Chemistry, involves cyclocondensation of substituted isatoic anhydrides with β-keto esters. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is synthesized by reacting 1H-benzo[d][1,oxazine-2,4-dione with ethyl acetoacetate in N,N-dimethylacetamide under basic conditions. Modifying the anhydride’s substitution pattern (e.g., introducing a hydroxyl group at position 3) could theoretically yield this compound, though this remains unexplored in published literature.
Functional Group Interconversion Strategies
Hydroxylation of Preformed Quinoline Esters
Introducing the 3-hydroxy group post-esterification remains challenging due to the aromatic ring’s electronic environment. Directed ortho-metalation (DoM) using lithium bases could enable regioselective hydroxylation, as demonstrated in quinolines with electron-withdrawing groups. For instance, treating methyl 3-bromoquinoline-8-carboxylate with n-BuLi and a hydroxyl source (e.g., B₂O₃) may yield the desired product, though this route lacks experimental validation.
Mitsunobu Esterification
The Mitsunobu reaction, employed in PMC4749511 for benzyl ester formation, offers a viable alternative for methyl ester synthesis. Reacting 3-hydroxyquinoline-8-carboxylic acid with methanol under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) could achieve esterification without acid catalysis. However, the requisite carboxylic acid precursor must first be synthesized via oxidation or hydrolysis.
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical to validating synthesis success is spectroscopic confirmation:
-
¹H NMR (DMSO-d₆): Aromatic protons appear as multiplets between δ 7.35–8.06 ppm, with the methyl ester singlet at δ 3.90 and hydroxy proton as a broad peak near δ 12.63.
-
IR : Strong absorption bands at 1717 cm⁻¹ (ester C=O) and 3500 cm⁻¹ (O-H stretch).
Industrial-Scale Optimization Challenges
Key hurdles include minimizing polymethacrylate by-products during condensation and achieving cost-effective vanadium catalyst recovery. Recent advances in flow chemistry could enhance oxidation step safety by controlling exotherms . Additionally, enzymatic esterification methods are emerging as sustainable alternatives to acid catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-hydroxyquinoline-8-carboxylate and structurally related quinoline derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions, such as the Skraup or Friedlander methods. For example, substituted aromatic amines react with α,β-unsaturated aldehydes or ketones to form the quinoline core . Nucleophilic addition and cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine can yield site-selective derivatives, as demonstrated in analogous quinoxaline systems . Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity.
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to identify functional groups (e.g., hydroxyl, carboxylate).
- NMR (¹H and ¹³C) to resolve substituent positions on the quinoline ring .
- Mass spectrometry (MS) for molecular weight confirmation .
- HPLC to assess purity (>97% recommended for biological assays) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines:
- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact .
- Work in a fume hood to avoid inhalation of vapors .
- Store in sealed containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound under varying conditions (e.g., solvent, catalyst, temperature)?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol or acetic anhydride can improve cyclization efficiency .
- Catalyst selection : Triethylamine is effective for deprotonation in nucleophilic additions .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. What strategies address low solubility of this compound in biological assay buffers?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug derivatization : Replace the methyl ester with hydrophilic groups (e.g., ethyl or PEG-linked esters) to improve bioavailability .
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antitumor vs. antibacterial effects)?
- Methodological Answer :
- Purity validation : Re-analyze compounds via HPLC to rule out impurities .
- Assay standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (pH, temperature) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy, trifluoromethyl groups) to isolate activity trends .
Q. What advanced chromatographic methods can quantify this compound in complex matrices (e.g., cell lysates)?
- Methodological Answer :
- Reverse-phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for high sensitivity in biological samples .
Q. How can mechanistic studies elucidate the antitumor activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
